N-(4-chlorophenyl)-2H-chromene-3-carboxamide structure elucidation
N-(4-chlorophenyl)-2H-chromene-3-carboxamide structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of N-(4-chlorophenyl)-2H-chromene-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chromene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The precise determination of their molecular architecture is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines. This guide provides a comprehensive, methodology-focused walkthrough for the structural elucidation of a representative molecule, N-(4-chlorophenyl)-2H-chromene-3-carboxamide. We will detail a multi-technique analytical workflow, moving from foundational molecular formula determination to the intricate mapping of atomic connectivity. This document emphasizes the causality behind experimental choices, providing not just protocols, but a logical framework for solving complex chemical structures.
Foundational Analysis: Molecular Formula and Functional Groups
The first step in any structure elucidation is to determine the elemental composition and the key functional groups present. This is achieved through a combination of mass spectrometry and infrared spectroscopy, which together provide a fundamental chemical "fingerprint" of the molecule.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: We begin with HRMS, not just standard MS, to obtain the exact mass of the molecule with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula, a critical foundation upon which all subsequent spectroscopic data will be built. We choose Electrospray Ionization (ESI) as it is a soft ionization technique that is likely to yield the intact molecular ion, which is essential for this initial step.[3][4]
Experimental Protocol: ESI-HRMS
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Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of HPLC-grade methanol or acetonitrile.
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Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an ESI source.
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Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
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Ionization Mode: Acquire data in positive ion mode, as the amide nitrogen is a potential site for protonation.
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Mass Analysis: Scan a mass range of m/z 100-500. Ensure the instrument is calibrated to a known standard to guarantee mass accuracy.
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Data Processing: Identify the monoisotopic peak for the protonated molecule [M+H]⁺. Use the instrument's software to calculate the most likely elemental compositions that fit the measured exact mass.
Data Presentation: Expected HRMS Data
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₁₆H₁₂ClNO₂ | Based on the proposed structure. |
| Exact Mass | 297.0557 | Calculated for the neutral molecule. |
| [M+H]⁺ (Monoisotopic) | 298.0635 | The primary ion expected in positive ESI mode. |
| [M+Na]⁺ (Monoisotopic) | 320.0454 | A common adduct seen in ESI-MS.[5] |
| Isotopic Pattern | A+2 peak at ~33% intensity | The characteristic isotopic signature of a single chlorine atom (³⁵Cl vs ³⁷Cl) provides definitive evidence of its presence. |
Trustworthiness: The observation of the [M+H]⁺ ion at the calculated exact mass (within a 5 ppm error margin) combined with the characteristic A+2 isotopic peak for chlorine provides a self-validating system, confirming both the elemental composition and the presence of chlorine.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation.[6] For our target molecule, we expect to see characteristic vibrations for the amide N-H bond, the amide carbonyl (C=O) group, the C=C bonds of the aromatic rings and chromene, and the C-O ether linkage.[7][8]
Experimental Protocol: ATR-FTIR
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Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
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Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
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Data Processing: The acquired spectrum is automatically ratioed against the background by the software. Identify the wavenumbers (cm⁻¹) of key absorption bands.
Data Presentation: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3300 cm⁻¹ | Amide N-H | Stretch |
| ~1660 cm⁻¹ | Amide I (C=O) | Stretch |
| ~1600-1450 cm⁻¹ | Aromatic C=C | Stretch |
| ~1540 cm⁻¹ | Amide II (N-H) | Bend |
| ~1250 cm⁻¹ | Aryl Ether (C-O) | Stretch |
| ~750 cm⁻¹ | C-Cl | Stretch |
Building the Framework: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the atomic connectivity of a molecule.[9][10][11] We will employ a suite of 1D and 2D NMR experiments to piece together the N-(4-chlorophenyl)-2H-chromene-3-carboxamide structure.
Experimental Protocol: General NMR
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for amides as it prevents the exchange of the N-H proton, allowing it to be observed.
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Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
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Experiments: Acquire the following spectra: ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC.
1D NMR: ¹H and ¹³C Spectra
Expertise & Experience: The ¹H NMR spectrum reveals the chemical environment, number, and connectivity of protons. The ¹³C NMR spectrum provides a count of the unique carbon atoms. A DEPT-135 experiment is used to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons.
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Position | ¹H Shift (ppm), Multiplicity, Integration | ¹³C Shift (ppm) | DEPT-135 |
| NH | ~10.2 (s, 1H) | - | - |
| H2 | ~5.0 (s, 2H) | ~65 | CH₂ (neg) |
| H4 | ~7.8 (s, 1H) | ~135 | CH |
| H5 | ~7.5 (d, 1H) | ~128 | CH |
| H6/H7/H8 | ~7.0-7.3 (m, 3H) | ~116-129 | CH |
| C3 | - | ~120 | C |
| C4a | - | ~122 | C |
| C8a | - | ~155 | C |
| C=O | - | ~164 | C |
| H2'/H6' | ~7.7 (d, 2H) | ~129 | CH |
| H3'/H5' | ~7.4 (d, 2H) | ~128 | CH |
| C1' | - | ~138 | C |
| C4' | - | ~128 | C |
Note: Chemical shifts are estimations based on related structures and general principles.[12][13][14][15] The singlet nature of H2 and H4 is due to the lack of adjacent protons.
2D NMR: Establishing Connectivity
Expertise & Experience: While 1D NMR provides a list of parts, 2D NMR shows how they are connected.
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). We expect to see correlations between the aromatic protons on the chromene ring (H5-H8) and between the protons on the chlorophenyl ring (H2'/H3' and H5'/H6').
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.[16] This allows for the unambiguous assignment of each carbon that has a proton attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for identifying quaternary carbons and connecting different fragments of the molecule.[11]
Visualization: Key HMBC Correlations
The following diagram illustrates the critical HMBC correlations that would definitively establish the structure of N-(4-chlorophenyl)-2H-chromene-3-carboxamide.
Caption: Key HMBC correlations for structural confirmation.
Trustworthiness: The combined data from COSY, HSQC, and HMBC creates a self-validating web of correlations. For example, the H4 proton should show an HMBC correlation to the amide carbonyl carbon (C=O). The amide N-H proton should show a correlation to the same carbonyl carbon and to the C1' carbon of the chlorophenyl ring. These cross-peaks provide undeniable proof of the molecule's assembly.
The Gold Standard: Single-Crystal X-Ray Crystallography
Expertise & Experience: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[1][17][18][19] If a suitable single crystal can be grown, this technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, bond lengths, bond angles, and stereochemistry.
Experimental Protocol: X-Ray Crystallography
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Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution. Common solvent systems include ethanol, ethyl acetate/hexane, or dichloromethane/hexane.
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Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
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Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods (e.g., using software like SHELXS).[17][18] Refine the structural model against the experimental data to obtain the final atomic coordinates and crystallographic parameters.
Summary: A Logical Workflow for Structure Elucidation
The process of elucidating an unknown structure is a logical progression, where each experiment builds upon the last. The following workflow diagram summarizes the strategy detailed in this guide.
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